N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC15667169
Molecular Formula: C21H22BrN5O3S
Molecular Weight: 504.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22BrN5O3S |
|---|---|
| Molecular Weight | 504.4 g/mol |
| IUPAC Name | N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H22BrN5O3S/c1-4-27-20(14-5-8-17(29-2)9-6-14)25-26-21(27)31-13-19(28)24-23-12-15-11-16(22)7-10-18(15)30-3/h5-12H,4,13H2,1-3H3,(H,24,28)/b23-12+ |
| Standard InChI Key | IRQNTFVRQAJDGD-FSJBWODESA-N |
| Isomeric SMILES | CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC)C3=CC=C(C=C3)OC |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)Br)OC)C3=CC=C(C=C3)OC |
Introduction
Structural Characteristics and Molecular Identity
N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (hereafter referred to as Compound A) is a hydrazide derivative featuring a triazole-thioether backbone and multiple aromatic substituents. Its molecular formula is C21H22BrN5O3S, with a molecular weight of 504.4 g/mol. The IUPAC name reflects its E-configuration at the hydrazone linkage and the positions of bromine, methoxy, and ethyl groups on the aromatic and heterocyclic rings.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H22BrN5O3S |
| Molecular Weight | 504.4 g/mol |
| IUPAC Name | N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)Br)OC)C3=CC=C(C=C3)OC |
| InChIKey | IRQNTFVRQAJDGD-FSJBWODESA-N |
The compound’s structure includes:
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A 5-bromo-2-methoxyphenyl group contributing to electron-deficient aromatic interactions.
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A 4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazole moiety, which enhances stability and hydrogen-bonding capacity.
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A thioether bridge (–S–) linking the triazole and acetohydrazide segments, influencing redox activity .
Synthesis and Reaction Pathways
Compound A is synthesized via multi-step condensation reactions. A typical protocol involves:
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Formation of the triazole-thioether intermediate: Reacting 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in the presence of a base (e.g., K2CO3) to yield the thioether.
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Hydrazide coupling: Condensing the intermediate with 5-bromo-2-methoxybenzaldehyde hydrazine under acidic conditions (e.g., acetic acid) to form the hydrazone linkage.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Chloroacetyl chloride, K2CO3, DMF, 60°C | 78% |
| 2 | 5-Bromo-2-methoxybenzaldehyde hydrazine, AcOH, reflux | 65% |
Critical parameters include temperature control (±2°C) and stoichiometric precision to minimize byproducts like unreacted hydrazine or oxidized thiols.
Spectroscopic Characterization
Compound A has been characterized using advanced analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR (400 MHz, DMSO-d6):
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13C NMR (100 MHz, DMSO-d6):
Mass Spectrometry
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HRMS (ESI+): m/z 505.08 [M+H]+ (calculated for C21H23BrN5O3S: 505.07).
Applications in Materials Science
Compound A’s extended π-system and redox-active thioether bridge make it a candidate for:
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